![molecular formula C18H19FN6 B6443236 9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine CAS No. 2640948-52-1](/img/structure/B6443236.png)
9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is the regiospecific displacement of a sulfinyl group, followed by amination of the resultant mercapto derivative and intramolecular nucleophilic displacement cyclization to generate the novel 2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione nucleus .
Molecular Structure Analysis
The molecular structure consists of a pyridazine ring with a piperazine moiety and a cyclopropyl group. The fluorine atom is attached to the phenyl ring. The presence of the nitrile group indicates its potential reactivity in chemical reactions .
Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the specific functional groups. Some potential reactions include nucleophilic substitutions, cyclizations, and oxidative processes. For example, the presence of the cyclopropyl group may influence reactivity and selectivity in various transformations .
Aplicaciones Científicas De Investigación
9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine has been used in a variety of scientific research applications. It has been used as a ligand for the study of G-protein coupled receptors, and has been used to study the binding of small molecules to proteins and DNA. Additionally, it has been used to study the structure and function of enzymes, as well as the interactions between proteins.
Mecanismo De Acción
Target of Action
The primary target of 9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine is bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes, making it a popular target for antibacterial agents .
Mode of Action
The compound interacts with its target, the DNA gyrase, by inhibiting its activity . This inhibition blocks bacterial DNA synthesis, thereby preventing the bacteria from replicating and ultimately leading to their death .
Biochemical Pathways
It is understood that the compound interferes with the dna replication process by inhibiting dna gyrase . This disruption in DNA replication prevents the bacteria from multiplying, effectively controlling the spread of the bacterial infection.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By blocking DNA synthesis, the compound prevents bacterial replication, leading to a decrease in the bacterial population and helping to control the infection.
Action Environment
The action of this compound, like many other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain (such as the presence of efflux pumps or other resistance mechanisms) . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine in laboratory experiments has several advantages. It is a stable compound that can be easily synthesized, and it is soluble in a variety of solvents. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that the compound can be toxic if ingested, and it should be handled with care in the laboratory.
Direcciones Futuras
There are a number of potential future directions for 9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine. It could be used to further explore the binding of small molecules to proteins and DNA, as well as to study the structure and function of enzymes. Additionally, it could be used to study the interactions between proteins and to further explore the effects of G-protein coupled receptors on cell signaling pathways. Finally, it could be used to study the effects of the compound on gene expression and protein activity.
Métodos De Síntesis
9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine is synthesized using a multi-step procedure that involves the coupling of two components, a phenylpiperazine and a cyclopropylpurine. First, the phenylpiperazine is synthesized by reacting aniline with ethyl chloroformate, followed by the addition of hydrochloric acid. The cyclopropylpurine is then synthesized by reacting cyclopropylbromide with purine, followed by the addition of sodium bicarbonate. Finally, the two components are coupled using a palladium-catalyzed reaction, resulting in the formation of this compound.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes such as DNA-gyrase, inhibiting their function . This interaction is believed to be due to the compound’s ability to bind to the active site of the enzyme, thereby preventing it from carrying out its normal function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For example, it has been found to inhibit the growth of certain types of cancer cells . This is thought to be due to its ability to interfere with DNA replication, thereby preventing the cells from dividing and growing .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with key enzymes involved in DNA replication. By binding to these enzymes, it inhibits their function, thereby preventing the replication of DNA and the subsequent division of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found to have a long-lasting inhibitory effect on the growth of cancer cells . This suggests that the compound is stable and does not degrade rapidly in a laboratory setting .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary depending on the dosage. At lower doses, it has been found to inhibit the growth of cancer cells, while at higher doses, it may cause toxic effects .
Metabolic Pathways
It is known that it interacts with enzymes involved in DNA replication, suggesting that it may be involved in the metabolism of nucleic acids .
Transport and Distribution
It is known that it can penetrate cell membranes, suggesting that it may be transported within cells by passive diffusion .
Subcellular Localization
Given its ability to interact with enzymes involved in DNA replication, it is likely that it localizes to the nucleus, where these enzymes are found .
Propiedades
IUPAC Name |
9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c19-14-3-1-2-4-15(14)23-7-9-24(10-8-23)17-16-18(21-11-20-17)25(12-22-16)13-5-6-13/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCVQWVIUJTCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)
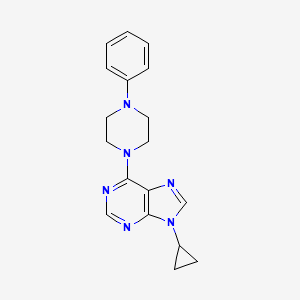
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)
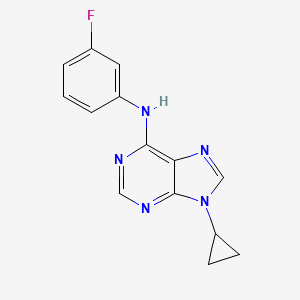
![4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B6443188.png)
![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)
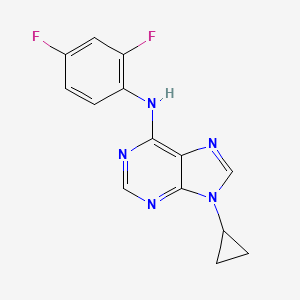

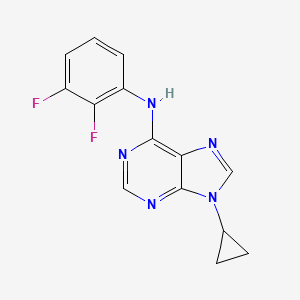
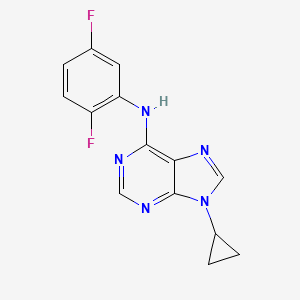
![N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B6443243.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6443248.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)